molecular formula C18H24N2O5 B8406884 4-Boc-1-Cbz-piperazine-2-carbaldehyde

4-Boc-1-Cbz-piperazine-2-carbaldehyde

Cat. No.: B8406884
M. Wt: 348.4 g/mol
InChI Key: KNEAWSKMVBSXNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Boc-1-Cbz-piperazine-2-carbaldehyde is a chemical compound with the molecular formula C18H24N2O5 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Boc-1-Cbz-piperazine-2-carbaldehyde typically involves multiple steps. One common method involves the protection of piperazine with benzyl and tert-butyl groups, followed by formylation. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving rigorous quality control measures such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions

4-Boc-1-Cbz-piperazine-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-Boc-1-Cbz-piperazine-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Boc-1-Cbz-piperazine-2-carbaldehyde involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s overall effect .

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzyl 4-tert-Butyl 2-(Hydroxymethyl)piperazine-1,4-dicarboxylate
  • 4-Benzyl 1-tert-Butyl 2-Ethylpiperazine-1,4-dicarboxylate

Uniqueness

Compared to similar compounds, 4-Boc-1-Cbz-piperazine-2-carbaldehyde is unique due to its specific formyl group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H24N2O5

Molecular Weight

348.4 g/mol

IUPAC Name

1-O-benzyl 4-O-tert-butyl 2-formylpiperazine-1,4-dicarboxylate

InChI

InChI=1S/C18H24N2O5/c1-18(2,3)25-16(22)19-9-10-20(15(11-19)12-21)17(23)24-13-14-7-5-4-6-8-14/h4-8,12,15H,9-11,13H2,1-3H3

InChI Key

KNEAWSKMVBSXNO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(C1)C=O)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of DMSO (1.41 mL, 19.9 mmol) in CH2Cl2 (5 mL) was added to a solution of oxalyl chloride (0.87 mL, 9.9 mmol) in CH2Cl2 (25 mL) at −60° C. After 5 min, a solution of 1-benzyl 4-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate (3.16 g, 9.03 mmol) in CH2Cl2 (5 mL) was added. After 15 min., triethylamine (6.3 mL, 45 mmol) was added, and the reaction mixture was allowed to warm to rt. After 1 h, water (100 mL) was added, the organics were separated, and the aqueous layer was extracted with CH2Cl2 (3×100 mL). The combined organics were washed with brine (3×150 mL), 1% HCl (3×150 mL), water (150 mL), and 5% NaHCO3 (3×150 mL). The organics were dried over Na2SO4, filtered, and concentrated under reduced pressure. This gave 3.07 g (98%) of the desired product as a thick oil. Rf=0.10 in 30% EtOAc/Hexane.
Name
Quantity
1.41 mL
Type
reactant
Reaction Step One
Quantity
0.87 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
3.16 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
6.3 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To 1-benzyl 4-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate (0.4 g) in CH2Cl2 (10 ml) under argon was added Dess Martin periodinane (533 mg), the mixture stirred at room temperature for 16 hours, evaporated to half volume, saturated aqueous sodium bicarbonate and ethyl acetate added, the organic phase dried (MgSO4), and evaporated to give the title compound (228 mg, 57%).
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
533 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
57%

Synthesis routes and methods III

Procedure details

To SO3-pyr complex (5.84 g, 36.69 mmol) was added pyridine (2.90 mL, 36.66 mmol) and DMSO (7.20 mL, 101.37 mmol). Slurry was stirred at room temperature 10 min before DCM (30 mL) was added and mixture was cooled to 0° C. Then solution of 1-benzyl 4-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate (6.44 g, 18.37 mmol), Hunig's base (11.0 mL, 63.15 mmol) and DMSO (7.20 mL, 101.37 mmol) in DCM (70 mL) was added over 10 min. Reaction mixture was stirred at 0° C. 30 min and TLC showed complete consumption of starting material. Reaction was washed subsequently with H2O (50 mL), cold aqueous 1N HCl (until aqueous phase stayed acidic), then NaHCO3 (aqueous saturated, 50 mL) and finally NaCl (aqueous saturated, 50 mL). Organic phase was dried over Na2SO4 and solvent concentrated. Crude 1-benzyl 4-tert-butyl 2-formylpiperazine-1,4-dicarboxylate (˜6.40 g, quant) was obtained as colorless oil and was taken directly into the next step.
[Compound]
Name
complex
Quantity
5.84 g
Type
reactant
Reaction Step One
Quantity
2.9 mL
Type
reactant
Reaction Step One
Name
Quantity
7.2 mL
Type
reactant
Reaction Step One
Quantity
6.44 g
Type
reactant
Reaction Step Two
Quantity
11 mL
Type
reactant
Reaction Step Two
Name
Quantity
7.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
solvent
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

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